
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of a precursor containing an amino group and an aldehyde group, followed by methylation of the imidazole ring. The reaction typically requires a catalyst such as zinc chloride and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthesis process. The initial step involves the formation of the imidazole ring, followed by the introduction of the amino and methyl groups. The process is optimized for large-scale production, ensuring cost-effectiveness and high efficiency.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
科学的研究の応用
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
作用機序
The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.
Histamine: A biologically active compound derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its specific structural features, including the methyl group on the imidazole ring and the amino acid backbone. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChIキー |
HPAKSUMDGSVKOS-YFKPBYRVSA-N |
異性体SMILES |
CN1C=CN=C1C[C@@H](C(=O)O)N |
正規SMILES |
CN1C=CN=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
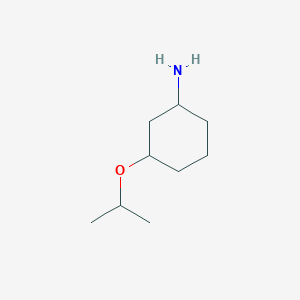
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
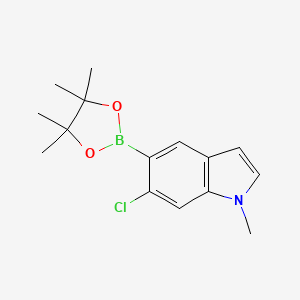
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)

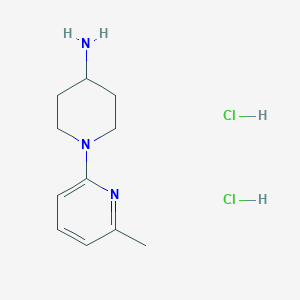
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

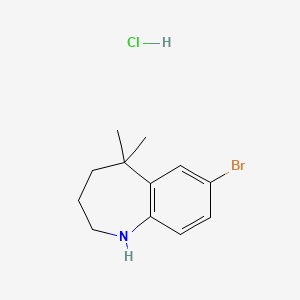
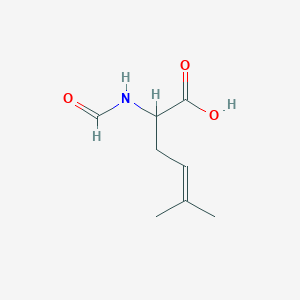

![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
